molecular formula C27H29N5O3 B12424627 (R)-Zanubrutinib-d5

(R)-Zanubrutinib-d5

Número de catálogo: B12424627
Peso molecular: 476.6 g/mol
Clave InChI: RNOAOAWBMHREKO-FLILWQMJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-Zanubrutinib-d5 is a deuterated form of ®-Zanubrutinib, a potent and selective inhibitor of Bruton’s tyrosine kinase. This compound is used in the treatment of various B-cell malignancies. The deuterium atoms in ®-Zanubrutinib-d5 replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the drug.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Zanubrutinib-d5 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Deuteration: Introduction of deuterium atoms into the precursor molecule.

    Coupling Reactions: Formation of the core structure through coupling reactions.

    Purification: Isolation and purification of the final product.

Industrial Production Methods

Industrial production of ®-Zanubrutinib-d5 follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity.

    Scalability: Adapting the synthesis for large-scale production.

    Quality Control: Rigorous testing to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-Zanubrutinib-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Aplicaciones Científicas De Investigación

®-Zanubrutinib-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on B-cell signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating B-cell malignancies.

    Industry: Utilized in the development of new pharmaceuticals and drug formulations.

Mecanismo De Acción

®-Zanubrutinib-d5 exerts its effects by inhibiting Bruton’s tyrosine kinase, a key enzyme in B-cell receptor signaling. This inhibition leads to:

    Blocking B-cell Activation: Preventing the activation and proliferation of malignant B-cells.

    Inducing Apoptosis: Promoting programmed cell death in cancerous cells.

    Disrupting Signaling Pathways: Interfering with downstream signaling pathways involved in cell survival and proliferation.

Comparación Con Compuestos Similares

Similar Compounds

    Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in similar therapeutic applications.

    Acalabrutinib: A selective inhibitor with a similar mechanism of action.

    Tirabrutinib: Another compound targeting Bruton’s tyrosine kinase.

Uniqueness

®-Zanubrutinib-d5 is unique due to its deuterated structure, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This can lead to improved efficacy and reduced side effects in clinical applications.

Propiedades

Fórmula molecular

C27H29N5O3

Peso molecular

476.6 g/mol

Nombre IUPAC

(7R)-2-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1/i3D,4D,5D,6D,7D

Clave InChI

RNOAOAWBMHREKO-FLILWQMJSA-N

SMILES isomérico

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN4[C@H](CCNC4=C3C(=O)N)C5CCN(CC5)C(=O)C=C)[2H])[2H]

SMILES canónico

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.